molecular formula C14H14O5 B191678 (+)-cis-Khellactone CAS No. 15645-11-1

(+)-cis-Khellactone

Cat. No.: B191678
CAS No.: 15645-11-1
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-DGCLKSJQSA-N
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Description

(+)-cis-Khellactone is a naturally occurring compound found in certain plants, particularly in the Apiaceae family. It is a type of coumarin derivative known for its diverse biological activities. The compound has garnered significant interest due to its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Khellactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of umbelliferone as a starting material, which undergoes a series of reactions including hydroxylation, methylation, and cyclization to form the khellactone structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes such as crystallization and chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the intended application and required quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

(+)-cis-Khellactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in the khellactone structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of various analogs with potentially enhanced biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly employed.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various khellactone derivatives, each with unique structural and functional properties. These derivatives are often studied for their enhanced or modified biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other bioactive molecules.

    Biology: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: (+)-cis-Khellactone is investigated for its anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for drug development.

    Industry: The compound’s unique properties make it useful in the development of pharmaceuticals, cosmetics, and other products.

Comparison with Similar Compounds

(+)-cis-Khellactone can be compared with other coumarin derivatives, such as:

    Umbelliferone: A precursor in the synthesis of khellactone, known for its antioxidant and anti-inflammatory properties.

    Scopoletin: Another coumarin derivative with similar biological activities, including anti-inflammatory and anticancer effects.

    Aesculetin: Exhibits antioxidant and anti-inflammatory properties, similar to khellactone.

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a compound of significant interest in scientific research and pharmaceutical development.

Properties

IUPAC Name

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15645-11-1, 24144-61-4
Record name Khellactone, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Khellactone, cis-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KHELLACTONE, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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